molecular formula C12H18N4O3S B2411920 Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235057-87-0

Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2411920
CAS RN: 1235057-87-0
M. Wt: 298.36
InChI Key: UIORHOXLXMWFMZ-UHFFFAOYSA-N
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Description

“Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate” is a bioactive nitrogen-containing heterocycle . It’s a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid involves the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes . This reaction efficiency was observed to be in the range of 57–98% .


Molecular Structure Analysis

The molecular structure of “this compound” is established based on spectral data, elemental analyses, and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation reactions . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, indicating the potential of such compounds for antimicrobial, antilipase, and antiurease activities. These findings suggest that derivatives of piperidine and thiadiazole, similar in structure to the compound , could have applications in the development of new antimicrobial agents (Başoğlu et al., 2013).

Synthesis of 1,2,3-Thiadiazoles

Research on the synthesis of 1,2,3-thiadiazoles provides methodologies for preparing 4,5-disubstituted-1,2,3-thiadiazoles. The study highlights the reaction mechanisms and potential for creating various derivatives, suggesting a foundation for chemical synthesis involving thiadiazole, which could be related to the compound of interest (Peet & Sunder, 1975).

Anticancer Agent Evaluation

A study on the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents demonstrates the importance of structural modifications in piperidine derivatives for enhancing anticancer activity. This research suggests the potential for compounds with a piperidine moiety, like the one , to be explored for anticancer applications (Rehman et al., 2018).

properties

IUPAC Name

methyl 4-[[(4-methylthiadiazole-5-carbonyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-8-10(20-15-14-8)11(17)13-7-9-3-5-16(6-4-9)12(18)19-2/h9H,3-7H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIORHOXLXMWFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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